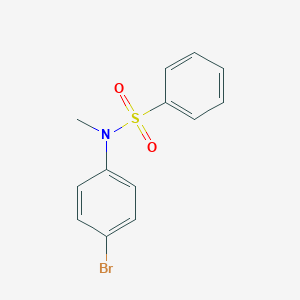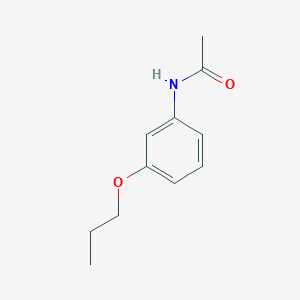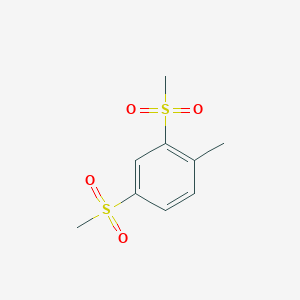![molecular formula C20H29N3O B253590 N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound has a molecular formula of C20H29N3O and a molecular weight of 327.464 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the condensation of 1-propyl-1H-benzimidazole with a suitable cyclohexanecarboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This action disrupts cellular processes such as mitosis, making it effective against rapidly dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide
Uniqueness
This compound stands out due to its specific structural features, such as the propyl group on the benzimidazole ring and the cyclohexanecarboxamide moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C20H29N3O |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
N-[3-(1-propylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H29N3O/c1-2-15-23-18-12-7-6-11-17(18)22-19(23)13-8-14-21-20(24)16-9-4-3-5-10-16/h6-7,11-12,16H,2-5,8-10,13-15H2,1H3,(H,21,24) |
Clave InChI |
NAGIGVPVCPXYHG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)









